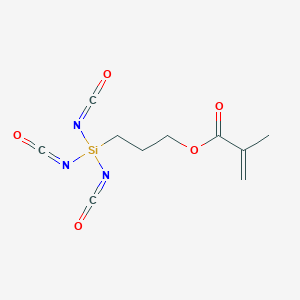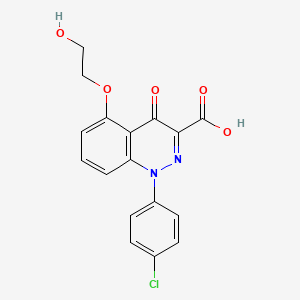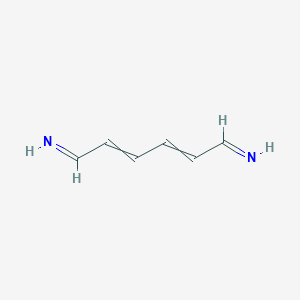![molecular formula C16H18N2O2S B14271012 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid CAS No. 161721-66-0](/img/structure/B14271012.png)
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid is an organic compound that features a benzene ring substituted with an amino group, a sulfanyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the coupling of a benzene derivative with an amino acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The carboxylic acid group can participate in acid-base reactions, further modulating its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-aminobenzoic acid: Similar structure but lacks the sulfanyl group.
3-sulfanylbenzoic acid: Similar structure but lacks the amino group.
2-amino-3-sulfanylpropanoic acid: Similar structure but lacks the benzene ring.
Uniqueness
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid is unique due to the presence of both amino and sulfanyl groups on the benzene ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
161721-66-0 |
|---|---|
Fórmula molecular |
C16H18N2O2S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid |
InChI |
InChI=1S/C16H18N2O2S/c17-14(10-21)9-18-15-6-4-11(5-7-15)12-2-1-3-13(8-12)16(19)20/h1-8,14,18,21H,9-10,17H2,(H,19,20)/t14-/m1/s1 |
Clave InChI |
GVHAKJDMTSSDKK-CQSZACIVSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NC[C@H](CS)N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NCC(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)


![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)

![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
